Chromatographic Resolution of Meta-Isomer from Para-Fexofenadine: Baseline Separation Achieved
The meta-isomer of fexofenadine (Impurity B) can be baseline-resolved from the para-isomer (the active pharmaceutical ingredient) using validated HPLC conditions. This separation is a prerequisite for accurate quantification and demonstrates that the meta-isomer is a chemically distinct entity requiring its own labeled internal standard [1]. A study using a Thermo Scientific Accucore PFP HPLC column achieved a resolution of 2.5 between fexofenadine and its meta isomer, exceeding the baseline resolution threshold (Rs ≥ 1.5) required for accurate peak integration [2].
| Evidence Dimension | Chromatographic resolution between meta-isomer and para-fexofenadine |
|---|---|
| Target Compound Data | Resolution (Rs) = 2.5 (meta-Fexofenadine vs. para-Fexofenadine) |
| Comparator Or Baseline | Baseline resolution threshold: Rs ≥ 1.5 |
| Quantified Difference | Rs 2.5 exceeds the minimum required resolution by 1.0 unit (67% higher than threshold) |
| Conditions | Thermo Scientific Accucore PFP HPLC column; isocratic elution with phosphate buffer and acetonitrile |
Why This Matters
This quantifies that meta- and para-isomers are chromatographically distinct, validating the necessity of an isomer-specific internal standard for accurate LC-MS/MS quantification.
- [1] Radhakrishna, T., et al. (2002). Simultaneous determination of fexofenadine and its related compounds by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 681-690. View Source
- [2] Thermo Fisher Scientific. (2012). Reaction monitoring of fexofenadine API using a PFP HPLC column. AppsLab Library, Application Note. View Source
